molecular formula C15H14ClNO B5282463 2-chloro-N,4-dimethyl-N-phenylbenzamide

2-chloro-N,4-dimethyl-N-phenylbenzamide

Cat. No.: B5282463
M. Wt: 259.73 g/mol
InChI Key: RUGSIBSHRIFSIY-UHFFFAOYSA-N
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Description

2-Chloro-N,4-dimethyl-N-phenylbenzamide is a chemical compound of interest in scientific research and development. As a substituted benzamide, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry explorations. Researchers may utilize this compound in the design and construction of more complex molecular architectures, particularly in the development of novel pharmacologically active agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-chloro-N,4-dimethyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-8-9-13(14(16)10-11)15(18)17(2)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSIBSHRIFSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-chloro-N,4-dimethyl-N-phenylbenzamide with structurally related benzamides:

Compound Name Substituents (Benzoyl Ring) N-Substituents Key Properties/Applications Reference
2-Chloro-N,4-dimethyl-N-phenylbenzamide 2-Cl, 4-CH₃ N-CH₃, N-Ph Enhanced lipophilicity; potential CNS activity N/A
2-Chloro-4-fluoro-N-phenylbenzamide 2-Cl, 4-F N-Ph Hydrogen-bonded crystal packing; chelating agent
N-(2-Chloro-phenyl)-4-methyl-benzamide 2-Cl, 4-CH₃ N-H Higher polarity; solvent-dependent crystallization
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl N-(2-OCH₃-Ph) Anticancer and antimicrobial activity (hypothesized)
2-Chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 2-Cl N-(benzoxazolyl-Ph) Bioactivity in kinase inhibition (structural analog)
Key Observations:
  • Lipophilicity : The N-methyl and N-phenyl groups in the target compound reduce polarity compared to analogs like N-(2-chloro-phenyl)-4-methyl-benzamide (N-H substituent) .
  • Crystallinity : Fluorine (in 2-chloro-4-fluoro-N-phenylbenzamide) and methoxy groups (in 4-chloro-N-(2-methoxyphenyl)benzamide) promote distinct hydrogen-bonding networks, whereas bulky N-aryl groups (e.g., benzoxazolyl) may induce steric hindrance .
  • Bioactivity: While the target compound lacks direct pharmacological data, N-arylbenzamides with electron-withdrawing groups (e.g., Cl, NO₂) often exhibit antimicrobial or enzyme-inhibitory properties .

Physicochemical Properties

Property 2-Chloro-N,4-dimethyl-N-phenylbenzamide 2-Chloro-4-fluoro-N-phenylbenzamide N-(2-Chloro-phenyl)-4-methyl-benzamide
Molecular Weight ~274.7 g/mol ~263.7 g/mol ~245.7 g/mol
Melting Point Not reported 165–167°C (crystallized from methanol) 180–182°C (ethanol recrystallization)
Solubility Low in water; soluble in DMSO, acetone Soluble in toluene, chloroform Moderate in ethanol; poor in hexane

Q & A

Q. Table 1: Comparative Reactivity of Substituents in Benzamide Derivatives

Substituent PositionBiological Activity (IC₅₀, μM)LogPReference
4-NO₂0.45 (Kinase X)3.2
3-OCH₃1.8 (Kinase Y)2.7
2-Cl5.6 (Kinase Z)3.5

Q. Table 2: Solvent Stability of 2-Chloro-N,4-Dimethyl-N-Phenylbenzamide

SolventDegradation (%) at 24h (25°C)
DMSO<1
Methanol3
pH 7.4 PBS8
pH 8.5 PBS25

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